molecular formula C23H23F3N4O2 B11033111 5-(4-methoxyphenyl)-N-(2-phenylethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

5-(4-methoxyphenyl)-N-(2-phenylethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B11033111
M. Wt: 444.4 g/mol
InChI Key: AOKRQZLDJMOVIE-UHFFFAOYSA-N
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Description

5-(4-METHOXYPHENYL)-N-(2-PHENYLETHYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its biological activity and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-METHOXYPHENYL)-N-(2-PHENYLETHYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques .

Chemical Reactions Analysis

Types of Reactions

5-(4-METHOXYPHENYL)-N-(2-PHENYLETHYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

5-(4-METHOXYPHENYL)-N-(2-PHENYLETHYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and therapeutic properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-METHOXYPHENYL)-N-(2-PHENYLETHYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives with different substituents. Examples include:

  • 3- [2 ®-AMINO-2-PHENYLETHYL]-5- (2-FLUORO-3-METHOXYPHENYL)-1- [2-FLUORO-6- (TRIFLUOROMETHYL)BENZYL]-6-METHYL-1H-PYRIMIDINE-2,4 (1H,3H)-DIONE HYDROCHLORIDE.
  • 3-Fluoro-5-(2-methoxy-5-pyrimidinyl)phenol.

Uniqueness

The uniqueness of 5-(4-METHOXYPHENYL)-N-(2-PHENYLETHYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE lies in its specific combination of substituents, which may confer unique biological activity and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C23H23F3N4O2

Molecular Weight

444.4 g/mol

IUPAC Name

5-(4-methoxyphenyl)-N-(2-phenylethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C23H23F3N4O2/c1-32-17-9-7-16(8-10-17)18-13-20(23(24,25)26)30-21(28-18)14-19(29-30)22(31)27-12-11-15-5-3-2-4-6-15/h2-10,14,18,20,28H,11-13H2,1H3,(H,27,31)

InChI Key

AOKRQZLDJMOVIE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC(N3C(=CC(=N3)C(=O)NCCC4=CC=CC=C4)N2)C(F)(F)F

Origin of Product

United States

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